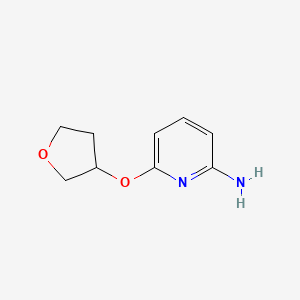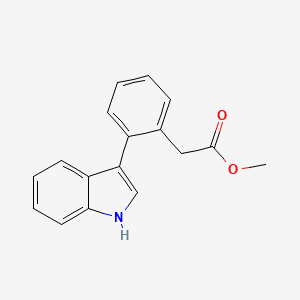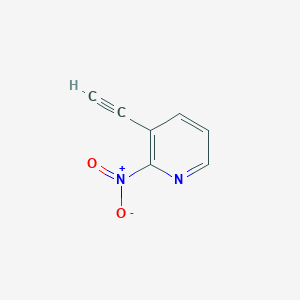![molecular formula C16H25NO4 B13883931 tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the reaction of tert-butyl carbamate with 3-hydroxy-4-(3-methoxyphenyl)butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. It can also be used to investigate the effects of carbamate derivatives on biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity . The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
- tert-Butyl (5-hydroxy-2,2-dimethylpentyl)carbamate
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H25NO4 |
|---|---|
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)21-15(19)17-9-8-13(18)10-12-6-5-7-14(11-12)20-4/h5-7,11,13,18H,8-10H2,1-4H3,(H,17,19) |
Clave InChI |
BGAAIFLYJBILFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CC1=CC(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


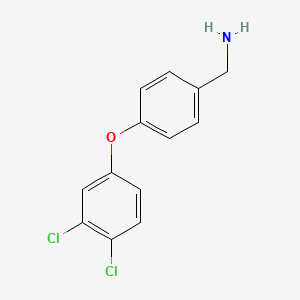
![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
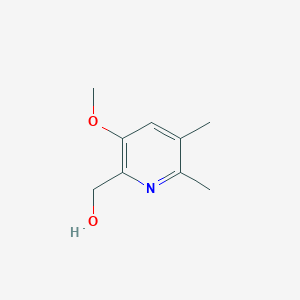
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
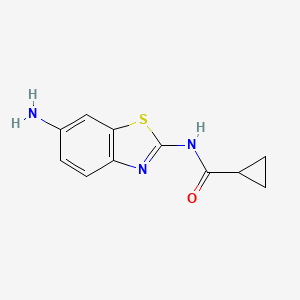
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
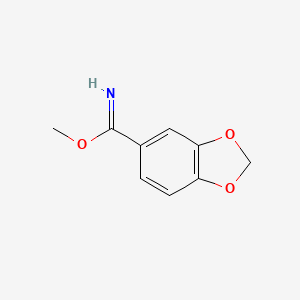
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
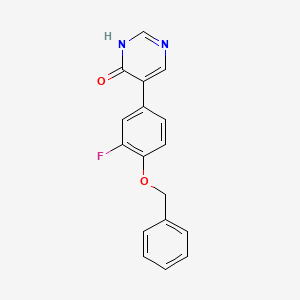
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
